molecular formula C13H14Cl2N2O2 B1441428 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole CAS No. 1029053-07-3

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole

Cat. No.: B1441428
CAS No.: 1029053-07-3
M. Wt: 301.16 g/mol
InChI Key: ALEVEMLUIQUJNM-UHFFFAOYSA-N
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Description

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 5-position, and a chloromethyl group at the 3-position of the azaindole ring

Preparation Methods

The synthesis of 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorine Atom: The chlorine atom at the 5-position can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Chloromethyl Group: The chloromethyl group at the 3-position can be introduced through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction reactions can be used to reduce specific functional groups within the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-Boc-5-chloro-3-(chloromethyl)-7-azaindole depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the context and the specific target.

Comparison with Similar Compounds

1-Boc-5-chloro-3-(chloromethyl)-7-azaindole can be compared with other similar compounds, such as:

    1-Boc-5-chloro-3-(methyl)-7-azaindole: Similar structure but with a methyl group instead of a chloromethyl group.

    1-Boc-5-bromo-3-(chloromethyl)-7-azaindole: Similar structure but with a bromine atom instead of a chlorine atom at the 5-position.

    1-Boc-5-chloro-3-(hydroxymethyl)-7-azaindole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 5-chloro-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEVEMLUIQUJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-chloro-3-dimethylaminomethyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (141, 4.20 g, 13.6 mmol) in 100 mL of toluene, ethyl chloroformate (1.48 mL, 15.5 mmol) was added under nitrogen. The reaction was stirred at room temperature for 2 hours, then concentrated under vacuum and combined with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and the filtrate was concentrated under vacuum. The resulting material was purified by silica gel column chromatography eluting with 25% ethyl acetate in hexane to provide the desired compound (142, 1.60 g).
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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